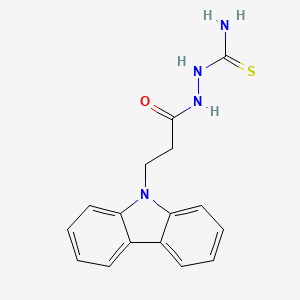

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide

Description

Properties

Molecular Formula |

C16H16N4OS |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3-carbazol-9-ylpropanoylamino)thiourea |

InChI |

InChI=1S/C16H16N4OS/c17-16(22)19-18-15(21)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H,18,21)(H3,17,19,22) |

InChI Key |

SRTZXYYOOJAOTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(9H-carbazol-9-yl)propanamide Intermediate

- Starting Material: 9H-carbazole.

- Step: Alkylation or acylation at the nitrogen atom of carbazole or at the 3-position to introduce the propanamide moiety.

- Typical Reaction Conditions:

- Use of ethyl bromoacetate or similar alkylating agents in polar aprotic solvents (e.g., DMF).

- Base such as sodium hydride (NaH) to deprotonate carbazole nitrogen.

- Reaction temperature: room temperature to moderate heating (0–80 °C).

- Example: Reaction of 9H-carbazole with ethyl bromoacetate in DMF with NaH yields ethyl 2-(9H-carbazol-9-yl)acetate, which can be further converted into the propanamide.

Conversion to Hydrazide Intermediate

Formation of Carbamothioylamino (Thiourea) Derivative

- The hydrazide is reacted with an isothiocyanate reagent equivalent to form the carbamothioylamino group.

- Reaction conditions: Boiling ethanol or other suitable solvents, typically 5 hours.

- Purification: Removal of solvent under vacuum followed by flash chromatography or recrystallization.

- Yields reported are generally high (around 80–90%) with sharp melting points indicative of purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 9H-carbazole + ethyl bromoacetate + NaH | DMF, RT, 24 h | Ethyl 2-(9H-carbazol-9-yl)acetate | ~93 | Ester formation |

| 2 | Ester + hydrazine hydrate | Ethanol, reflux, 12 h | 2-(9H-carbazol-9-yl)acetohydrazide | ~81 | Hydrazide formation |

| 3 | Hydrazide + isothiocyanate | Ethanol, reflux, 5 h | N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide | ~88 | Carbamothioylamino (thiourea) derivative |

Detailed Research Findings

- Purity and Characterization: The final compound is typically characterized by:

- 1H NMR: Signals corresponding to carbazole aromatic protons and thiourea NH protons.

- IR Spectroscopy: Characteristic bands for NH stretching (~3400 cm⁻¹), C=O amide (~1650 cm⁻¹), and thiourea C=S (~1200–1400 cm⁻¹).

- Melting Point: Sharp melting points around 235–240 °C indicate high purity.

Yields: Reported yields for each step range from 80% to 93%, with the overall process being efficient and reproducible.

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress at each step.

Comparative Notes on Preparation Methods

| Aspect | Method Description | Advantages | Limitations |

|---|---|---|---|

| Alkylation with ethyl bromoacetate | Straightforward N-alkylation of carbazole | High yield, simple reagents | Requires careful moisture control |

| Hydrazide formation | Hydrazine hydrate reflux | Efficient conversion | Requires long reaction time |

| Thiourea formation | Reaction with isothiocyanate | High selectivity for carbamothioylamino group | Use of toxic isothiocyanates |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbazole moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonates.

Major Products:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced amide or amine derivatives.

Substitution: Substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has shown that compounds similar to N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide exhibit significant anticancer activity. The compound's structure, which includes a carbazole moiety, is known to enhance biological activity against cancer cells. For example, carbazole derivatives have been studied for their ability to inhibit the proliferation of various cancer cell lines, including those of breast and lung cancers .

Case Study: Inhibition of PD-1/PD-L1 Pathway

A notable application involves the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds derived from carbazole structures have been reported to act as effective inhibitors, enhancing the immune response against tumors . This mechanism positions this compound as a promising candidate for further development in cancer therapies.

Neuroprotective Applications

2.1 Neurodegenerative Disease Treatment

The neuroprotective properties of carbazole derivatives have been highlighted in several studies. For instance, compounds similar to this compound have shown potential in protecting neurons in models of neurodegenerative diseases such as Parkinson's disease . These compounds can cross the blood-brain barrier and exhibit low toxicity, making them suitable for therapeutic use.

Case Study: Protection Against Oxidative Stress

In experimental models, certain derivatives have demonstrated the ability to mitigate oxidative stress-induced neuronal damage, suggesting that this compound may offer protective effects in neurodegenerative conditions .

Material Science Applications

3.1 Organic Electronics

This compound and its derivatives are being explored for use in organic electronic devices due to their favorable electronic properties. The incorporation of carbazole units enhances charge transport capabilities, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Table 1: Properties of Carbazole Derivatives in Organic Electronics

| Property | Value |

|---|---|

| Charge Mobility | |

| ON/OFF Ratio | >100 |

| Voltage Range | 2 - 4.5 V |

| Lifetime | >10^4 seconds |

3.2 Memory Devices

Recent advancements indicate that polymers based on carbazole structures exhibit rewritable resistive memory effects, which could be utilized in memristor technology. The physical mechanisms involve electric field-induced charge trapping and reorientation within the polymer matrix, leading to potential applications in non-volatile memory devices .

Mechanism of Action

The mechanism by which N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide can be contextualized against the following related compounds:

Structural Analogues with Carbazole and Propanamide Moieties

N-(9-Ethyl-9H-carbazol-3-yl)propanamide derivatives (e.g., compounds 6a–6e in ):

- Structural features : These compounds incorporate a 9-ethylcarbazole group linked to a propanamide chain with substituted 1,2,4-oxadiazole rings. For example, 3-(3-(2-fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6d) has a fluoronitrophenyl-oxadiazole substituent .

- Key differences : Unlike the target compound, these derivatives lack the thiourea group but include oxadiazole rings, which enhance rigidity and electronic properties. Their molecular weights range from ~450–500 g/mol, higher than the target compound’s inferred molecular weight (~320–350 g/mol).

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7c–7f in ): Structural features: These compounds combine thiazole, oxadiazole, and propanamide groups. For instance, compound 7d (C17H19N5O2S2) has a 4-methylphenyl substituent and a molecular weight of 389 g/mol . Key differences: The sulfanyl-oxadiazole-thiazole system replaces the thiourea group, offering distinct hydrogen-bonding and electronic profiles. These compounds exhibit higher solubility in polar solvents compared to carbazole-thiourea derivatives due to their heterocyclic diversity.

Functional Analogues with Thiourea or Carbazole Groups

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Structural features: This tetrahydrocarbazole derivative includes a chloro-substituted carbazole core and an acetamide group. The acetamide group lacks the thiourea’s sulfur-based reactivity .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (): Structural features: Combines indole and chlorocarbazole moieties with a propanamide linker. Key differences: The indole group introduces additional nitrogen-based hydrogen-bonding sites, while the chloro-substituent enhances electrophilicity.

Data Table: Comparative Analysis of Key Compounds

*Inferred based on structural analogy.

Research Findings and Implications

- Bioactivity : The thiourea group in the target compound may enhance interactions with enzymes or receptors via sulfur-mediated hydrogen bonding, contrasting with oxadiazole/thiazole-based analogues that prioritize π-π stacking or dipole interactions .

- Thermal Stability : Carbazole derivatives generally exhibit high melting points (>150°C) due to aromatic rigidity. The target compound’s melting point is expected to align with ’s analogues (134–178°C) .

- Synthetic Challenges: Introducing the carbamothioylamino group requires careful control of reaction conditions to avoid oxidation or side reactions, unlike oxadiazole-forming protocols in , which rely on cyclization .

Biological Activity

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide is a derivative of carbazole, a compound known for its diverse biological activities. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbazole moiety, which is often associated with various pharmacological effects due to its ability to interact with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|---|

| 1 | S. aureus | 24.0 | 50 |

| 2 | E. coli | 22.5 | 50 |

| 3 | P. aeruginosa | 20.0 | 50 |

These results indicate that this compound could possess similar antimicrobial properties, warranting further investigation.

2. Anticancer Activity

Carbazole derivatives have also been studied for their anticancer potential. A study highlighted the antiproliferative effects of various carbazole compounds on human cancer cell lines. For example:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | PA1 (Ovarian) | 75 |

| 2 | PC3 (Prostate) | 46 |

| 3 | DU145 (Prostate) | 60 |

These findings suggest that this compound may inhibit cancer cell proliferation effectively.

The biological activity of carbazole derivatives, including this compound, is often attributed to their ability to interact with specific cellular targets:

- Enzyme Inhibition : Many carbazole derivatives inhibit key enzymes involved in cancer progression.

- DNA Interaction : The planar structure of the carbazole moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

- Neuroprotective Effects : A study demonstrated that certain carbazole derivatives exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells. The mechanism was linked to antioxidative properties, suggesting that this compound could provide similar neuroprotective benefits.

- Antiproliferative Studies : In vitro studies have shown that several carbazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.